An In-Depth Technical Guide to 3-Chloro-2-methylbiphenyl: Properties, Synthesis, and Analysis
An In-Depth Technical Guide to 3-Chloro-2-methylbiphenyl: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-2-methylbiphenyl is a chlorinated aromatic hydrocarbon of significant interest as a chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic protocols, and analytical methodologies for its characterization. The document synthesizes information from chemical databases, patents, and general literature on related compounds to offer a detailed resource for laboratory and developmental applications.
Molecular Structure and Identification
3-Chloro-2-methylbiphenyl is a biphenyl derivative characterized by a chlorine atom at the 3-position and a methyl group at the 2-position of one of the phenyl rings. This substitution pattern influences its chemical reactivity and physical properties.
| Identifier | Value |
| IUPAC Name | 3-Chloro-2-methyl-1,1'-biphenyl |
| CAS Number | 20261-24-9[1] |
| Molecular Formula | C₁₃H₁₁Cl[1] |
| Molecular Weight | 202.68 g/mol [1] |
| SMILES | Cc1c(Cl)cccc1-c2ccccc2 |
| InChI Key | JNXJARJANRFDKX-UHFFFAOYSA-N |
Physicochemical Properties
The physical state of 3-Chloro-2-methylbiphenyl is described as an oily liquid.[1] Its properties are summarized in the table below.
| Property | Value | Source |
| Boiling Point | 102-105 °C at 0.65 mmHg (87 Pa) | [1] |
| Melting Point | 43°C (estimate) | [1] |
| Density | 1.137 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.601 | [1] |
| Flash Point | >230 °F (>110 °C) | [1] |
| Solubility | Insoluble in water; soluble in organic solvents such as benzene and toluene.[1] As a member of the polychlorinated biphenyl (PCB) family, it is expected to be freely soluble in nonpolar organic solvents and biological lipids.[2] |
Synthesis and Reactivity
Synthesis
The primary method for the synthesis of 3-Chloro-2-methylbiphenyl is through a cross-coupling reaction, typically a Grignard reaction.
This process involves the reaction of a Grignard reagent, 3-chloro-2-methylphenylmagnesium halide, with a halogenated benzene in the presence of a catalyst.
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Diagram of the Synthesis Workflow:
Caption: Synthesis of 3-Chloro-2-methylbiphenyl via Grignard Reaction.
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Detailed Protocol for Grignard Reagent Formation and Coupling:
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Grignard Reagent Preparation: The Grignard reagent, 3-chloro-2-methylphenylmagnesium chloride, can be prepared from 2,6-dichlorotoluene and magnesium turnings in an inert solvent like tetrahydrofuran (THF).[3] The reaction is typically initiated by heating.[3]
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Cross-Coupling Reaction: The prepared Grignard reagent is then coupled with a halobenzene (e.g., bromobenzene) in the presence of a catalyst.[3] Catalysts such as metallic palladium or nickel(II) acetylacetonate are effective for this transformation.[3] The reaction is generally carried out at an elevated temperature (e.g., 50-80 °C).[3]
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Work-up and Purification: After the reaction is complete, it is quenched, and the organic product is extracted. Purification is typically achieved through distillation under reduced pressure.
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Chemical Reactivity
As a substituted biphenyl, the reactivity of 3-Chloro-2-methylbiphenyl is influenced by the electronic and steric effects of the chloro and methyl groups.
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Further Grignard Reactions: The aryl chloride can be converted into a Grignard reagent itself, which can then be used in subsequent reactions. For example, the Grignard reagent of 3-chloro-2-methylbiphenyl can react with formaldehyde in a hydroxylation reaction to produce 2-methyl-3-biphenylmethanol, a key intermediate for the synthesis of the pesticide bifenthrin.[4]
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Electrophilic and Nucleophilic Aromatic Substitution: The reactivity of polychlorinated biphenyls in electrophilic and nucleophilic substitution reactions is a subject of study. The positions of substitution are directed by the existing substituents on the biphenyl core. For monochlorinated biphenyls, the reactivity and regioselectivity will be a complex interplay of the activating/deactivating and directing effects of the chloro and methyl groups, as well as the phenyl group.
Spectroscopic Analysis
While specific, authenticated spectra for 3-Chloro-2-methylbiphenyl are not widely available in public databases, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-7.8 ppm) corresponding to the protons on both phenyl rings. A singlet for the methyl protons will be observed in the upfield region (around 2.0-2.5 ppm).
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¹³C NMR: The carbon NMR spectrum will display 13 distinct signals for the 13 carbon atoms, unless there is accidental overlap. The chemical shifts will be characteristic of aromatic carbons, with those directly attached to the chlorine and methyl groups being significantly affected.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by:
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C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and the methyl group (around 2900-3000 cm⁻¹).
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C=C stretching vibrations within the aromatic rings (in the 1400-1600 cm⁻¹ region).
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C-Cl stretching vibrations , which typically appear in the fingerprint region (below 800 cm⁻¹).
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) at m/z 202. An isotopic peak (M+2) at m/z 204 with an intensity of about one-third of the molecular ion peak will be characteristic of the presence of one chlorine atom. Fragmentation patterns would likely involve the loss of the methyl group (M-15) and the chlorine atom (M-35), as well as cleavage of the biphenyl linkage.
Safety and Toxicology
3-Chloro-2-methylbiphenyl belongs to the class of polychlorinated biphenyls (PCBs), which are recognized as persistent organic pollutants with known toxic effects.[5] While specific toxicological data for 3-Chloro-2-methylbiphenyl is limited, the general hazards associated with PCBs should be considered.
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General PCB Toxicity: PCBs are known to cause a range of adverse health effects in animals and are considered probable human carcinogens.[5] They can affect the immune, reproductive, nervous, and endocrine systems.[5]
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Handling Precautions: Due to its classification as a PCB, handling of 3-Chloro-2-methylbiphenyl should be performed with appropriate personal protective equipment, including gloves and eye protection, in a well-ventilated area or fume hood. Avoid inhalation of vapors and contact with skin and eyes.
Applications
The primary application of 3-Chloro-2-methylbiphenyl is as a key intermediate in organic synthesis.
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Synthesis of Agrochemicals: It is a precursor for the synthesis of 2-methyl-3-biphenylmethanol, which is a crucial building block for the pyrethroid insecticide bifenthrin.[4]
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Pharmaceutical Synthesis: The biphenyl scaffold is a common motif in many pharmaceutical compounds. While specific applications of 3-Chloro-2-methylbiphenyl in drug synthesis are not widely documented, its potential as a starting material for more complex molecules is significant.
Conclusion
3-Chloro-2-methylbiphenyl is a valuable chemical intermediate with well-defined physical properties and established synthetic routes. Its utility in the production of agrochemicals highlights its industrial importance. A thorough understanding of its reactivity and careful handling, in line with the general precautions for PCBs, are essential for its safe and effective use in research and development. Further studies to fully characterize its spectroscopic properties and toxicological profile would be beneficial for the scientific community.
References
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- Jiangsu Youjia Chemistry Co., Ltd. (n.d.). Method for preparing 2-methyl-3-biphenylmethyanol through continuous Grignard and hydroxylation reactions. Google Patents.
- Qian, H., Peng, X., & Wu, X. (2010). An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. Asian Journal of Chemistry, 22(8), 6341-6344.
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Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). U.S. Department of Health and Human Services, Public Health Service. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Chloro-2-Methylpropene. In Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals. Retrieved from [Link]
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Regulations.gov. (2019). UNITED STATES ENVIRONMENTAL PROTECTION AGENCY WASHINGTON, D.C. 20460 OFFICE OF CHEMICAL SAFETY AND POLLUTION PREVENTION MEMORA. Retrieved from [Link]
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Wikipedia. (n.d.). Polychlorinated biphenyl. Retrieved from [Link]
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Sahoo, A. K., Oda, T., Nakao, Y., & Hiyama, T. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18345-18386. [Link]
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PubChem. (n.d.). 3-Chloro-2-methylpentane. National Center for Biotechnology Information. Retrieved from [Link]
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Evangelista de Duffard, A. M., & Duffard, R. (1996). Behavioral toxicology, risk assessment, and chlorinated hydrocarbons. Environmental Health Perspectives, 104(Suppl 2), 353–360. [Link]
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National Center for Biotechnology Information. (n.d.). Sources and Toxicities of Phenolic Polychlorinated Biphenyls (OH-PCBs). PubMed Central. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Polychlorinated biphenyls (PCBs)(Arochlors). Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 3-Chlorobiphenyl. In NIST Chemistry WebBook. Retrieved from [Link]
- The Royal Society of Chemistry. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides.
- ResearchGate. (n.d.).
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PubChem. (n.d.). 3-Methylbiphenyl. National Center for Biotechnology Information. Retrieved from [Link]
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